molecular formula C13H18N2O3 B2918914 Ethyl 3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1903869-82-8

Ethyl 3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No. B2918914
CAS RN: 1903869-82-8
M. Wt: 250.298
InChI Key: MAXMTFUPBLDKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The pyridine ring is substituted with a methyl group at the 5-position . The pyrrolidine and pyridine rings are connected through an ether linkage .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a pyridine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The pyridine ring, being aromatic, contributes to the stability of the molecule .

Scientific Research Applications

Synthesis of Pyrrolopyridine Analogs

Ethyl 3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate analogs have been synthesized and explored for their antibacterial activity. A specific compound within this class demonstrated in vitro antibacterial properties, suggesting potential utility in developing new antibacterial agents (Toja et al., 1986).

Annulation Reactions for Tetrahydropyridines

These compounds are used in [4 + 2] annulation reactions with N-tosylimines, facilitated by an organic phosphine catalyst, to produce highly functionalized tetrahydropyridines. This process demonstrates their role in synthesizing complex nitrogen-containing heterocycles, which are significant in medicinal chemistry (Zhu et al., 2003).

Synthesis of Naphthyridine Derivatives

In a one-step reaction, derivatives of Ethyl 3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate were synthesized from specific precursors, showcasing the compound's versatility in synthesizing naphthyridine derivatives that could serve as valuable scaffolds in drug discovery (Balogh et al., 2009).

Exploration of Antitumor Agents

Research into pyridine derivatives related to Ethyl 3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate has led to the identification of compounds with antitumor activities in mice. These studies contribute to the ongoing search for new chemotherapeutic agents (Temple et al., 1992).

Antioxidant Activity Studies

Some derivatives exhibit remarkable antioxidant activity, compared favorably with ascorbic acid, indicating potential applications in designing antioxidant agents (Zaki et al., 2017).

Cardiotonic Agents

A quantum chemical conformational study of Ethyl 3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate analogs revealed insights into the molecular geometries associated with cardiotonic activities. These findings provide a foundation for designing new cardiotonic drugs (Bhattacharjee, 1993).

properties

IUPAC Name

ethyl 3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-3-17-13(16)15-7-6-11(9-15)18-12-5-4-10(2)8-14-12/h4-5,8,11H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXMTFUPBLDKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C1)OC2=NC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxylate

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